8-Methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a methyl group at the 8th position and a phenyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .
Industrial Production Methods: Industrial production of this compound typically involves large-scale microwave-assisted synthesis due to its efficiency and eco-friendliness. The scalability of this method makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like NaBH4.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group.
Common Reagents and Conditions:
Oxidation: NaOCl, Pb(OAc)4, MnO2.
Reduction: NaBH4, catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
8-Methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes like PHD-1, JAK1, and JAK2 . These interactions disrupt the normal function of these targets, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Shares the same core structure but lacks the methyl and phenyl substitutions.
2-Substituted 6,8-dinitro[1,2,4]triazolo[1,5-a]pyridines: Differ in the presence of nitro groups and other substituents.
Uniqueness: 8-Methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methyl and phenyl groups enhances its interaction with biological targets and its utility in various applications.
Properties
CAS No. |
4931-20-8 |
---|---|
Molecular Formula |
C13H11N3 |
Molecular Weight |
209.25 g/mol |
IUPAC Name |
8-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C13H11N3/c1-10-6-5-9-16-13(10)14-12(15-16)11-7-3-2-4-8-11/h2-9H,1H3 |
InChI Key |
UWWCNRMKOGOCNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.